1-methyl-3-(2-methylpiperidin-1-yl)-1H-pyrazol-4-amine
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Overview
Description
1-methyl-3-(2-methylpiperidin-1-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features both a pyrazole and a piperidine ring
Preparation Methods
The synthesis of 1-methyl-3-(2-methylpiperidin-1-yl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the piperidine moiety. The reaction conditions often involve the use of catalysts and specific reagents to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing continuous flow chemistry techniques to scale up the process efficiently .
Chemical Reactions Analysis
1-methyl-3-(2-methylpiperidin-1-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the piperidine ring. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures.
Scientific Research Applications
1-methyl-3-(2-methylpiperidin-1-yl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-methyl-3-(2-methylpiperidin-1-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar compounds to 1-methyl-3-(2-methylpiperidin-1-yl)-1H-pyrazol-4-amine include other piperidine and pyrazole derivatives. These compounds often share similar biological activities but can differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include piperine, evodiamine, matrine, berberine, and tetrandine .
Properties
IUPAC Name |
1-methyl-3-(2-methylpiperidin-1-yl)pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-8-5-3-4-6-14(8)10-9(11)7-13(2)12-10/h7-8H,3-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWRCXOZMIBNDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NN(C=C2N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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